molecular formula C6H9ClN2O B1450062 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride CAS No. 1700260-11-2

3-(Azetidin-3-yl)-1,2-oxazole hydrochloride

Cat. No.: B1450062
CAS No.: 1700260-11-2
M. Wt: 160.6 g/mol
InChI Key: DEHBBLGJOCKJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-3-yl)-1,2-oxazole hydrochloride is a heterocyclic compound that contains both azetidine and oxazole rings These rings are known for their significant roles in medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride typically involves the formation of the azetidine and oxazole rings followed by their combination. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1,2-oxazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidines and oxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxazole ring can enhance the binding affinity and specificity of the compound to its targets . These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-1,2-oxazole hydrochloride is unique due to its combination of azetidine and oxazole rings, which provides a distinct set of chemical and biological properties. This combination allows for enhanced reactivity and specificity in various applications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

3-(azetidin-3-yl)-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-9-8-6(1)5-3-7-4-5;/h1-2,5,7H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHBBLGJOCKJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NOC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-yl)-1,2-oxazole hydrochloride
Reactant of Route 2
3-(Azetidin-3-yl)-1,2-oxazole hydrochloride
Reactant of Route 3
3-(Azetidin-3-yl)-1,2-oxazole hydrochloride
Reactant of Route 4
3-(Azetidin-3-yl)-1,2-oxazole hydrochloride
Reactant of Route 5
3-(Azetidin-3-yl)-1,2-oxazole hydrochloride
Reactant of Route 6
3-(Azetidin-3-yl)-1,2-oxazole hydrochloride

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